The primary sources of 7-prenyloxyaromadendrin are plants such as Asteraceae species, where it is often found in significant quantities. Research has identified its presence in several herbal remedies traditionally used in various cultures for medicinal purposes.
7-Prenyloxyaromadendrin can be classified as follows:
The synthesis of 7-prenyloxyaromadendrin can be achieved through several methodologies:
In synthetic approaches, a common method includes the use of prenyl bromide and a suitable base to facilitate the prenylation of aromadendrin derivatives. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
The molecular structure of 7-prenyloxyaromadendrin features a flavanone backbone with a prenyl group attached at the 7-position. The molecular formula is , and it has a molecular weight of approximately 270.31 g/mol.
7-Prenyloxyaromadendrin participates in various chemical reactions:
The reactivity of 7-prenyloxyaromadendrin is influenced by its functional groups, particularly the hydroxyl groups that can donate protons or participate in hydrogen bonding during reactions.
The mechanism of action for 7-prenyloxyaromadendrin involves multiple pathways:
Research has demonstrated that 7-prenyloxyaromadendrin can modulate pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.
7-Prenyloxyaromadendrin is utilized in various scientific fields:
7-Prenyloxyaromadendrin (CAS# 78876-50-3, C₂₀H₂₀O₆), a prenylated dihydroflavonol, exemplifies the structural and functional innovation arising from plant secondary metabolism. Characterized by a γ,γ-dimethylallyl (prenyl) ether moiety at the C-7 position of the aromadendrin scaffold, this compound belongs to the broader class of prenylated flavonoids—natural products renowned for enhanced bioactivity and pharmacokinetic properties compared to their non-prenylated counterparts. Its isolation primarily from the medicinal orchid Dendrobium officinale positions it within ethnopharmacological contexts related to neuroprotection and antioxidant therapies [5] [9]. Research into 7-Prenyloxyaromadendrin illuminates two interconnected themes: the evolutionary drivers of prenylation across plant lineages and the mechanistic consequences of prenyl incorporation on flavonoid function.
Prenylated flavonoids exhibit phylogenetically clustered occurrences across vascular plants, with 7-Prenyloxyaromadendrin serving as a chemotaxonomic marker for specific clades. Biosynthetically, prenylation is catalyzed by membrane-associated prenyltransferases (PTs), which transfer prenyl moieties from dimethylallyl diphosphate (DMAPP) to flavonoid acceptors. This modification is energetically costly, suggesting strong selective pressure for its retention in certain lineages [1] [5].
Key Taxonomic Distributions:
Table 1: Phylogenetic Distribution of Select Prenylated Flavonoids
Plant Family | Representative Genera | Prenylation Type | Exemplar Compounds |
---|---|---|---|
Orchidaceae | Dendrobium | O-prenylation (C7) | 7-Prenyloxyaromadendrin |
Fabaceae | Sophora, Lupinus | C- or O-prenylation | Licochalcone A, Wighteone |
Moraceae | Artocarpus, Morus | C-prenylation | Artocarpin, Kuwanon C |
Cannabaceae | Humulus | C-prenylation | Xanthohumol, 8-Prenylnaringenin |
Zingiberaceae | Alpinia, Boesenbergia | Cyclic prenylation | Panduratin A, Cardamonin |
This distribution implies convergent evolution of prenylation pathways, likely driven by ecological pressures such as pathogen resistance or UV protection. Genomic analyses reveal that PT genes in Dendrobium and Humulus reside in biosynthetic gene clusters (BGCs), facilitating coordinated expression and rapid adaptation—a hallmark of chemical innovation in plants [3] [5].
Prenylation critically reshapes flavonoid properties through steric, electronic, and lipophilic effects. For 7-Prenyloxyaromadendrin, the 7-O-prenyl group:
Bioactivity Implications:In vitro and in vivo studies highlight 7-Prenyloxyaromadendrin’s role as a potent neuroprotectant. In rat models of ischemic stroke, it reduced infarct volume by 58% and suppressed reactive oxygen species (ROS) by >40%. Mechanistically, RNA sequencing and Western blotting revealed it upregulates Aifm3 (apoptosis-inducing factor mitochondria-associated 3), a mitochondrial protein that mitigates oxidative stress-induced apoptosis. This target was previously unrecognized in stroke therapeutics, suggesting a novel mechanism of action [5].
Table 2: Bioactivity Spectrum of 7-Prenyloxyaromadendrin and Structural Analogs
Compound | Prenylation Position | Reported Activities | Potency (IC₅₀/Effective Dose) |
---|---|---|---|
7-Prenyloxyaromadendrin | C7-O- | Neuroprotective, antioxidant | 10 µM (Aifm3 activation) |
Xanthohumol | C8 (chalcone) | Anticancer, anti-inflammatory, antimicrobial | 20 µM (NF-κB inhibition) |
Isobavachalcone | C4 (chalcone) | Antibacterial, neuroprotective | 5 µM (Aβ aggregation inhibition) |
8-Prenylnaringenin | C8 | Phytoestrogen, osteoprotective | 100 nM (ERβ binding) |
Structural Diversification via Biotechnology:The promiscuity of PTs enables biotechnological production of novel analogs. For example:
These advances underscore prenylation’s dual role as a driver of bioactivity and a tool for chemical diversification, positioning 7-Prenyloxyaromadendrin as a scaffold for next-generation therapeutics targeting oxidative stress pathologies.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5